5-(2-Isopropyl-5-methyl-phenoxymethyl)-furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-10(2)13-6-4-11(3)8-15(13)19-9-12-5-7-14(20-12)16(17)18/h4-8,10H,9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHIFXZRIGVLRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Isopropyl-5-methyl-phenoxymethyl)-furan-2-carboxylic acid typically involves multiple steps:
-
Formation of the Phenoxymethyl Intermediate
Starting Materials: 2-Isopropyl-5-methylphenol and chloromethyl methyl ether.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the phenoxymethyl ether.
-
Coupling with Furan-2-carboxylic Acid
Starting Materials: The phenoxymethyl intermediate and furan-2-carboxylic acid.
Reaction Conditions: This step typically involves a coupling reaction using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and furan rings.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Alcohols or aldehydes, depending on the extent of reduction.
Substitution: Halogenated derivatives or other substituted phenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Isopropyl-5-methyl-phenoxymethyl)-furan-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, which could be explored in pharmacological studies.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for therapeutic properties. The presence of the furan ring and phenolic groups suggests potential antioxidant or anti-inflammatory activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(2-Isopropyl-5-methyl-phenoxymethyl)-furan-2-carboxylic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The phenolic and carboxylic acid groups could participate in hydrogen bonding or ionic interactions with molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of furan-2-carboxylic acid derivatives are heavily influenced by substituents at the 5-position. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Furan-2-Carboxylic Acid Derivatives
Key Observations:
Substituent Bulk and Lipophilicity: The target compound’s 2-isopropyl-5-methyl-phenoxymethyl group introduces significant steric bulk and lipophilicity compared to aliphatic (e.g., hydroxypentyl) or simple aromatic (e.g., phenyl) substituents. This may enhance membrane permeability but reduce aqueous solubility . In contrast, polar groups like hydroxypentyl (e.g., compound 6 in ) or carboxyvinyl improve solubility but may limit bioavailability.
Synthetic Accessibility :
- 5-Phenyl derivatives are synthesized via Suzuki-Miyaura cross-coupling (e.g., phenyl boronic acid + methyl 5-bromofuran-2-carboxylate) , whereas MCFC production involves integrated industrial processes . The target compound likely requires multi-step synthesis, including ether formation (e.g., Williamson synthesis).
Biological Activity: Hydroxypentyl-substituted analogs (e.g., 5-(3-hydroxypentyl)-furan-2-carboxylic acid) exhibit antimicrobial activity against plant pathogens like Xanthomonas axonopodis . Hydrazide derivatives of the target compound (e.g., 5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furohydrazide) may act as prodrugs, altering pharmacokinetics .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Property | This compound | 5-Phenylfuran-2-carboxylic Acid | 5-(3-Hydroxypentyl)-furan-2-carboxylic Acid |
|---|---|---|---|
| LogP (Predicted) | High (~3.5) | Moderate (~2.1) | Low (~1.2) |
| Solubility | Low (hydrophobic substituent) | Moderate | High (polar hydroxy group) |
| Metabolic Stability | Likely high (ether linkage resists hydrolysis) | Moderate | Low (prone to oxidation) |
- The target compound’s phenoxymethyl group enhances metabolic stability compared to esters (e.g., MCFC) or aldehydes (e.g., 5-formyl derivative) .
Biological Activity
5-(2-Isopropyl-5-methyl-phenoxymethyl)-furan-2-carboxylic acid is an organic compound notable for its unique molecular structure, which includes a furan ring and multiple functional groups that suggest potential biological activity. This article explores the compound's biological properties, mechanisms of action, and its implications for medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is 5-[(2-isopropyl-5-methylphenoxy)methyl]furan-2-carboxylic acid, with a molecular formula of C16H18O4. It features a furan ring substituted with a carboxylic acid group and a phenoxymethyl group that is further substituted with isopropyl and methyl groups. The presence of these functional groups allows for diverse chemical reactivity and potential interactions with biological targets .
The biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors in the body. The carboxylic acid group can participate in hydrogen bonding, while the phenolic structure may engage in π-π stacking interactions with aromatic residues in target proteins. Such interactions could modulate enzyme activities or receptor functions, potentially influencing various biochemical pathways.
Antioxidant Properties
Research indicates that compounds with similar structures often exhibit antioxidant activity. The presence of the phenolic group suggests that this compound may scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound's structural features might also confer anti-inflammatory properties. Compounds containing furan and phenolic groups have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies on related compounds indicate that derivatives of furan-based acids can possess antimicrobial properties. The unique structure of this compound may enhance its efficacy against bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
In Silico Studies
Recent in silico investigations have utilized molecular docking techniques to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact favorably with key enzymes involved in metabolic pathways, indicating potential therapeutic applications .
Toxicological Assessments
A study assessing the toxicological profile of structurally similar compounds revealed insights into the safety and efficacy of this compound. Using computational models, researchers evaluated its pharmacokinetic properties, confirming that it adheres to Lipinski's rule of five, which predicts good oral bioavailability .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Notable Activities |
|---|---|---|
| 2-Isopropyl-5-methylphenol | Structure | Antimicrobial |
| Furan-2-carboxylic acid | Structure | Antioxidant |
| Phenoxymethyl derivatives | Structure | Anti-inflammatory |
This table highlights how the combination of functional groups in this compound may provide distinct advantages over simpler analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(2-Isopropyl-5-methyl-phenoxymethyl)-furan-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis of analogous furan-carboxylic acid derivatives typically involves nucleophilic substitution between a phenol derivative (e.g., 2-isopropyl-5-methylphenol) and a furan-carboxylic acid precursor. Alkaline conditions (e.g., K₂CO₃ or NaOH) are critical for deprotonating the phenol to facilitate ether bond formation .
- Optimization : Temperature (80–120°C) and solvent polarity (e.g., DMF or acetone) significantly impact reaction rates and purity. Post-synthesis purification via recrystallization or column chromatography is advised to achieve >95% purity .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Analytical Techniques :
- NMR : Use H and C NMR to verify the furan ring (δ 6.3–7.5 ppm for protons), carboxylic acid (δ 170–175 ppm for carbon), and phenoxymethyl substituents (δ 1.2–1.4 ppm for isopropyl methyl groups) .
- HPLC-MS : Confirm molecular weight ([M+H]+ expected ~318 g/mol) and monitor impurities .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data for phenoxymethyl-furan derivatives under oxidative conditions?
- Case Study : Oxidation of similar compounds (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid) with KMnO₄ yields carboxylated products, while CrO₃ may degrade the furan ring .
- Troubleshooting :
- Controlled pH : Maintain neutral to slightly acidic conditions to preserve the furan ring.
- Alternative Oxidants : Test TEMPO/NaClO₂ for selective oxidation of primary alcohols without side reactions .
Q. How does the isopropyl-methylphenol substituent influence biological activity compared to other aryl groups?
- Structure-Activity Relationship (SAR) :
- Lipophilicity : The isopropyl and methyl groups enhance logP values, potentially improving membrane permeability in antimicrobial assays .
- Bioactivity Screening : Compare IC₅₀ values against analogs with chlorophenyl or quinolinyl groups (e.g., 5-(quinolin-8-yl)furan-2-carboxylic acid shows anti-inflammatory activity via COX-2 inhibition) .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Scale-Up Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
